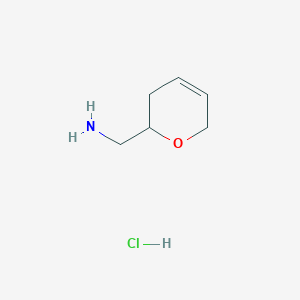
(2S)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride, also known as DFMPH, is a novel psychoactive substance that belongs to the class of amphetamines. It is a potent stimulant that acts on the central nervous system, producing effects similar to those of other amphetamines such as methamphetamine and MDMA. DFMPH is a relatively new compound, and its synthesis method, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, are still being studied.
Mécanisme D'action
(2S)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride acts on the central nervous system by increasing the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters that regulate mood, motivation, and reward. It does this by binding to the dopamine transporter and blocking the reuptake of dopamine, leading to an increase in extracellular dopamine levels. (2S)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride also acts as a substrate for the monoamine transporters, leading to the release of norepinephrine and serotonin.
Biochemical and Physiological Effects:
(2S)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature, as well as decreased appetite and fatigue. It also produces subjective effects such as euphoria, increased sociability, and enhanced cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride has several advantages as a research chemical, including its high potency and selectivity for the dopamine transporter. It is also relatively easy to synthesize and purify. However, its use in lab experiments is limited by its potential for abuse and its lack of established safety profile.
Orientations Futures
Future research on (2S)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride could focus on its potential as a tool for studying the role of dopamine in the brain and its relationship to mood, motivation, and reward. It could also be used to study the effects of amphetamines on the central nervous system and to develop new treatments for conditions such as ADHD and depression. Additionally, further studies could investigate the safety and long-term effects of (2S)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride use.
Méthodes De Synthèse
(2S)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride can be synthesized through a multi-step process that involves the reaction of 4-methylpentan-2-one with hydroxylamine hydrochloride, followed by reduction with sodium borohydride, and finally the reaction of the resulting oxime with 1,1-difluoro-2-iodoethane. The product is then purified through recrystallization to obtain (2S)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride hydrochloride.
Applications De Recherche Scientifique
(2S)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride has been the subject of several scientific studies, mainly focused on its potential as a research chemical for studying the central nervous system. One study found that (2S)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride exhibits high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This suggests that (2S)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride may have a similar mechanism of action to other amphetamines, which also act on the dopamine transporter.
Propriétés
IUPAC Name |
(2S)-1,1-difluoro-4-methylpentan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13F2N.ClH/c1-4(2)3-5(9)6(7)8;/h4-6H,3,9H2,1-2H3;1H/t5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOAWEJUSWVKMG-JEDNCBNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]methanesulfonamide](/img/structure/B2693111.png)

![2-[[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2693113.png)



